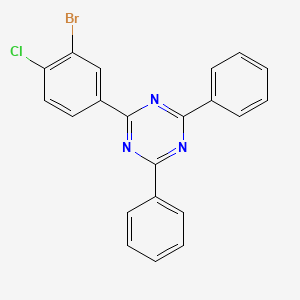

2-(3-Bromo-4-chlorophenyl)-4,6-diphenyl-1,3,5-triazine

CAS No.:

Cat. No.: VC16542388

Molecular Formula: C21H13BrClN3

Molecular Weight: 422.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H13BrClN3 |

|---|---|

| Molecular Weight | 422.7 g/mol |

| IUPAC Name | 2-(3-bromo-4-chlorophenyl)-4,6-diphenyl-1,3,5-triazine |

| Standard InChI | InChI=1S/C21H13BrClN3/c22-17-13-16(11-12-18(17)23)21-25-19(14-7-3-1-4-8-14)24-20(26-21)15-9-5-2-6-10-15/h1-13H |

| Standard InChI Key | IJCJINGLKBZHDG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC(=C(C=C3)Cl)Br)C4=CC=CC=C4 |

Introduction

Structural and Molecular Characteristics

The molecular formula of 2-(3-bromo-4-chlorophenyl)-4,6-diphenyl-1,3,5-triazine is C<sub>21</sub>H<sub>13</sub>BrClN<sub>3</sub>, with a molecular weight of 437.71 g/mol. Its structure comprises a central 1,3,5-triazine ring substituted at the 2-position with a 3-bromo-4-chlorophenyl group and at the 4- and 6-positions with phenyl groups. The presence of both bromine and chlorine atoms introduces steric and electronic effects that influence reactivity and intermolecular interactions, potentially enhancing its utility in cross-coupling reactions or as a building block in materials science .

Comparative Analysis of Halogenated Triazine Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine | 23449-08-3 | C<sub>21</sub>H<sub>14</sub>BrN<sub>3</sub> | 388.26 | 4-Bromophenyl |

| 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine | 864377-31-1 | C<sub>21</sub>H<sub>14</sub>BrN<sub>3</sub> | 388.26 | 3-Bromophenyl |

| 2-(3-Bromo-4-chlorophenyl)-4,6-diphenyl-1,3,5-triazine | Not reported | C<sub>21</sub>H<sub>13</sub>BrClN<sub>3</sub> | 437.71 | 3-Bromo-4-chlorophenyl |

The additional chlorine substituent in the target compound increases its molecular weight by ~49.45 g/mol compared to its mono-halogenated analogs, likely altering crystallization behavior and solubility .

Synthetic Pathways and Optimization

While no direct synthesis of 2-(3-bromo-4-chlorophenyl)-4,6-diphenyl-1,3,5-triazine is documented, analogous methods for related triazines suggest viable routes:

Suzuki-Miyaura Cross-Coupling

The synthesis of 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine involves a palladium-catalyzed coupling between 2-chloro-4,6-diphenyl-1,3,5-triazine and (4-bromophenyl)boronic acid in tetrahydrofuran (THF)/water under reflux (80°C, 12 h), yielding 96% product . Adapting this method, the target compound could be synthesized using (3-bromo-4-chlorophenyl)boronic acid, though the steric hindrance from the adjacent halogens may necessitate longer reaction times or elevated temperatures.

Nickel-Catalyzed Cyclization

An alternative route for 2-(3-bromophenyl)-4,6-diphenyl-1,3,5-triazine employs nickel diacetate and sodium carbonate in toluene at 110°C for 30 h, achieving an 83% yield . This method could be modified by substituting m-bromobenzaldehyde with 3-bromo-4-chlorobenzaldehyde, though the electron-withdrawing effects of chlorine might require adjusted stoichiometry or catalyst loading.

Physicochemical Properties

Solubility and Stability

Applications in Materials Science

Organic Electronics

Brominated triazines are widely used as electron-transport layers (ETLs) in organic light-emitting diodes (OLEDs). For instance, 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine demonstrates a high electron mobility of 10<sup>−3</sup> cm<sup>2</sup>/V·s, attributed to its planar structure and strong electron-deficient triazine core . The target compound’s dual halogen substituents could further tune electron affinity, potentially improving device efficiency.

Pharmaceutical Intermediates

Triazines serve as precursors in anticancer and antimicrobial agents. A chlorobiphenyl-triazine analog (CAS 1443049-85-1) exhibits an IC<sub>50</sub> of 30 µM against MCF-7 breast cancer cells, with antibacterial activity against Staphylococcus aureus (MIC = 50 µg/mL). While the target compound’s bioactivity remains unstudied, its structural similarity suggests potential utility in drug discovery.

Challenges and Future Directions

The synthesis of 2-(3-bromo-4-chlorophenyl)-4,6-diphenyl-1,3,5-triazine faces challenges in regioselectivity due to competing reactivity of bromine and chlorine. Future research should explore:

-

Directed ortho-Metalation: Using directing groups to achieve precise halogen placement.

-

Flow Chemistry: Scaling up production via continuous reactors to enhance yield and purity.

-

Computational Modeling: Predicting optoelectronic properties to guide application-specific design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume